N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Description
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound with a molecular formula of C20H21ClN4O4 This compound is characterized by the presence of a chloro-substituted phenyl ring, a piperazine ring with a propionyl group, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-2-19(26)24-11-9-23(10-12-24)18-8-5-15(13-17(18)21)22-20(27)14-3-6-16(7-4-14)25(28)29/h3-8,13H,2,9-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIBXWAWOHRPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a propionyl group. This can be achieved through the reaction of piperazine with propionyl chloride in the presence of a base such as triethylamine.
Coupling with Chloro-Substituted Phenyl Ring: The propionyl-piperazine derivative is then coupled with a 3-chloro-4-nitrobenzoyl chloride under basic conditions to form the desired product. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino-substituted benzamide.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, affecting cellular oxidative stress pathways. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]acetamide
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]pentanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a piperazine ring with a propionyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
